2-(2-Fluoropyridin-3-yl)cyclopropan-1-amine
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Overview
Description
2-(2-Fluoropyridin-3-yl)cyclopropan-1-amine: is a chemical compound with the following structure:
Structure: C8H11FN2
It consists of a cyclopropane ring attached to a fluoropyridine moiety
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2-(3-fluoropyridin-2-yl)ethylamine with a suitable cyclopropanation reagent. The reaction proceeds under mild conditions, resulting in the formation of the desired product.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to meet demand.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various functional groups.
Reduction: Reduction of the fluoropyridine ring may yield different derivatives.
Substitution: Substitution reactions can occur at the cyclopropane or pyridine positions.
Cyclopropanation Reagents: Diazomethane, Simmons-Smith reagent (Zn-Cu couple), or other cyclopropanating agents.
Reduction Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a suitable catalyst.
Substitution Reagents: Halogens (e.g., Br₂, Cl₂), alkylating agents (e.g., alkyl halides).
Major Products: The major products depend on the specific reaction conditions and reagents used. Variants of the cyclopropane ring or modified pyridine derivatives are common outcomes.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules.
Functionalization: It serves as a platform for introducing diverse functional groups.
Drug Discovery: Scientists explore its potential as a pharmacophore for drug development.
Biological Activity: Investigations focus on its interactions with biological targets.
Agrochemicals: The compound may find applications in crop protection.
Fine Chemicals: It contributes to the synthesis of specialty chemicals.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H9FN2 |
---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
2-(2-fluoropyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9FN2/c9-8-5(2-1-3-11-8)6-4-7(6)10/h1-3,6-7H,4,10H2 |
InChI Key |
MJWIQKILPOCONQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=C(N=CC=C2)F |
Origin of Product |
United States |
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